molecular formula C17H12Cl2N2O2 B2626216 2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide CAS No. 1331352-41-0

2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide

Cat. No. B2626216
CAS RN: 1331352-41-0
M. Wt: 347.2
InChI Key: NUWNIWYRAIFEHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide” is a chemical compound with the molecular formula C17H12Cl2N2O2 . It is not intended for human or veterinary use and is used only for research purposes.


Synthesis Analysis

The synthesis of benzamide derivatives like “this compound” can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 17 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Pharmacological Properties and Clinical Use

Although direct information on "2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide" was not found, research on structurally related compounds, such as 8-hydroxyquinolines and their derivatives, reveals significant pharmacological applications. These compounds have been investigated for their anti-microbial, anti-fungal, anti-viral, and anti-cancer properties. The versatility of the quinoline ring structure, present in similar compounds, allows for a wide range of biological activities. These activities are attributed to the ability of quinoline derivatives to interact with various biological targets, showcasing their potential in developing new therapeutic agents for treating diseases like cancer, HIV, and neurodegenerative disorders (Gupta, Luxami, & Paul, 2021)[https://consensus.app/papers/insights-8hydroxyquinolines-target-chemistry-gupta/51a538e418b0583ab7a636614bb168d1/?utm_source=chatgpt].

Environmental and Analytical Applications

The environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), which share chemical properties with "this compound," have been extensively studied. These studies have focused on their presence in various environmental matrices and potential human exposure pathways. Research has highlighted the necessity for further investigation into the environmental behaviors of high molecular weight SPAs and their effects on human health, including infants. The findings underscore the importance of developing SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020)[https://consensus.app/papers/phenolic-antioxidants-review-environmental-occurrence-liu/2289d2bd211d54bc8c78f5f20a277329/?utm_source=chatgpt].

Chemistry and Synthetic Applications

The chemistry of benzofuran derivatives, akin to the structural features of "this compound," demonstrates the scaffold's utility in synthesizing compounds with antimicrobial properties. Benzofuran and its derivatives exhibit a broad spectrum of biological activities, making them attractive targets for drug development against microbial diseases. This research indicates the potential of benzofuran as a core structure for the design of new antimicrobial agents, highlighting its relevance in addressing antibiotic resistance (Hiremathad et al., 2015)[https://consensus.app/papers/benzofuran-emerging-agents-hiremathad/5f19989630eb5ae68d5345ead38e48f6/?utm_source=chatgpt].

properties

IUPAC Name

2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c1-23-12-7-10-3-2-6-20-16(10)15(9-12)21-17(22)13-5-4-11(18)8-14(13)19/h2-9H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWNIWYRAIFEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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